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Compound of Interest

3-Benzyl-6-bromo-2-
Compound Name:
methoxyquinoline

Cat. No.: B032111

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure,
properties, synthesis, and applications of 3-Benzyl-6-bromo-2-methoxyquinoline, a key
intermediate in pharmaceutical synthesis.

Molecular Structure and Identification

3-Benzyl-6-bromo-2-methoxyquinoline is a heterocyclic aromatic compound. Its structure
features a quinoline core substituted with a methoxy group at the 2-position, a benzyl group at
the 3-position, and a bromine atom at the 6-position. At room temperature, it typically presents
as a white to off-white or pale yellow crystalline solid.

Table 1: Chemical Identifiers
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Identifier Value Source
3-benzyl-6-bromo-2-

IUPAC Name L
methoxyquinoline

CAS Number 654655-69-3

Molecular Formula C17H14BrNO

COC1=C(C=C2C=C(C=CC2=
N1)Br)CC3=CC=CC=C3

Canonical SMILES

InChl=1S/C17H14BrNO/c1-20-
17-14(9-12-5-3-2-4-6-12)10-
13-11-15(18)7-8-16(13)19-
17/h2-8,10-11H,9H2,1H3

InChl

| INChiKey | WMFHVNYOCKTDMX-UHFFFAOYSA-N | |

Physicochemical and Crystallographic Data

The physical and chemical properties of the compound are summarized below. This data is
critical for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 328.21 g/mol

Appearance White to Off-White Solid

Melting Point 82-83 °C

Density (Predicted) 1.4 +0.1 g/cm3

pKa (Predicted) 2.45+0.50

Topological Polar Surface Area

(TESAf 22.1 A2

logP (Predicted) 5.1
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| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |

Table 3: Single Crystal X-ray Diffraction Data

Parameter Value Source
COD Number 2022267

Space Group P21212:

Cell Length a 4.3606 A

Cell Length b 10.820 A

Cell Length ¢ 29.886 A

Cell Angle a 90°

Cell Angle B 90°

| Cell Angle y | 90° | |

Spectroscopic Characterization

The structure of 3-Benzyl-6-bromo-2-methoxyquinoline has been confirmed through various
spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear
magnetic resonance (NMR) spectroscopy (*H and 13C), and mass spectrometry (MS).

Note: While literature confirms that spectroscopic analyses were performed, specific peak data
(chemical shifts, vibrational frequencies) are not available in the cited abstracts. Access to the
full-text publications is required for this quantitative data.

Table 4: 1H NMR Spectroscopic Data

Data Point Value

| Chemical Shifts (8, ppm) | Data not publicly available in searched literature. |

Table 5: 13C NMR Spectroscopic Data
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Data Point Value

| Chemical Shifts (8, ppm) | Data not publicly available in searched literature. |

Table 6: FT-IR Spectroscopic Data

Data Point Value

| Vibrational Frequencies (cm~1) | Data not publicly available in searched literature. |

Table 7: Mass Spectrometry Data

Data Point Value

| Mass-to-Charge Ratio (m/z) | Data not publicly available in searched literature. |

Experimental Protocol: Synthesis

The primary synthesis route for 3-Benzyl-6-bromo-2-methoxyquinoline involves a
nucleophilic substitution reaction starting from 3-benzyl-6-bromo-2-chloroquinoline.

Materials and Reagents

e 3-Benzyl-6-bromo-2-chloroquinoline

Anhydrous Methanol (MeOH)

Sodium Methoxide (NaOMe) or Sodium metal (Na)

Dichloromethane (DCM)

Magnesium Sulfate (MgSOa)

e ICce

Step-by-Step Procedure
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e Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by
either dissolving commercial sodium methoxide in anhydrous methanol or by carefully
reacting sodium metal (12 g, 0.522 mol) with anhydrous methanol (200 mL).

o Reaction Setup: In a reaction vessel (e.g., a 1000 mL single-mouth bottle), add 3-benzyl-6-
bromo-2-chloroquinoline (21.5 g, 0.065 mol) and anhydrous methanol (200 mL).

o Addition of Base: Add the prepared sodium methoxide solution to the stirred suspension of
the starting material.

o Reaction Conditions: Heat the reaction mixture to reflux and maintain it overnight with
continuous stirring.

o Work-up and Extraction: After cooling, pour the resulting brown solution into 1000 mL of ice
water. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

e Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate
(MgSO0a). Filter the drying agent and evaporate the solvent to yield the crude product as a
brown solid.

 Purification: The crude product can be purified by recrystallization from a suitable solvent,
such as anhydrous methanol, to yield the final product as white, needle-like crystals.

 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Benzyl-6-bromo-2-
methoxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032111#3-benzyl-6-bromo-2-methoxyquinoline-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b032111?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

